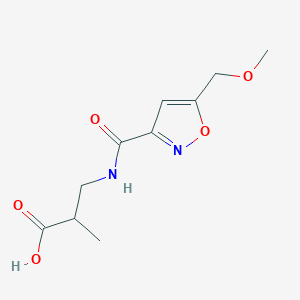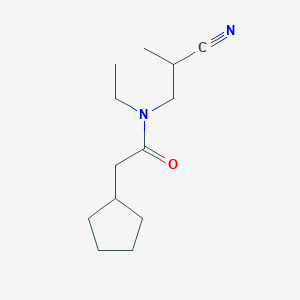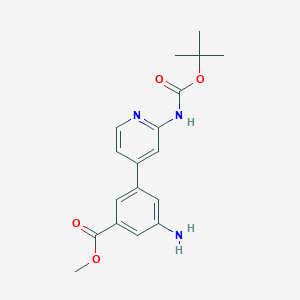
1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione is a heterocyclic compound that contains both imidazolidine and thiophene moietiesThe presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, contributes to its unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione typically involves the condensation of 2-acetylthiophene with an appropriate imidazolidine derivative. One common method involves stirring a solution of 2-acetylthiophene and t-butoxide in dimethyl sulfoxide (DMSO) at room temperature for several hours, followed by chromatographic separation to obtain the desired product . Industrial production methods may involve similar condensation reactions but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives .
Scientific Research Applications
1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the formation of hydrogen bonds with the active centers of cell constituents, interfering with normal cell processes . The compound’s anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate: This compound also contains a thiophene ring and exhibits similar chemical properties.
4-(4-fluoro-phenyl)-1-(2-oxo-2-thiophen-2-yl-ethyl)-pyrimidin-1-ium, bromide: This compound has a similar structure but includes a pyrimidine ring, which may confer different biological activities.
The uniqueness of this compound lies in its specific combination of the imidazolidine and thiophene moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O4S |
|---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
1-methyl-3-(2-oxo-2-thiophen-2-ylethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C10H8N2O4S/c1-11-8(14)9(15)12(10(11)16)5-6(13)7-3-2-4-17-7/h2-4H,5H2,1H3 |
InChI Key |
RORWTTKRWXIHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)




![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)



